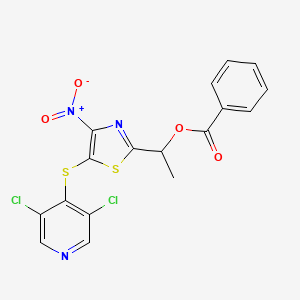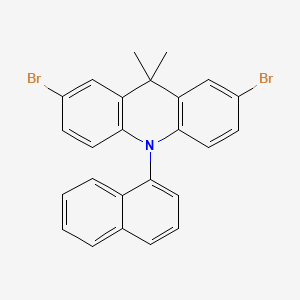
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the acridine family, characterized by a tricyclic aromatic system. The presence of bromine atoms and a naphthalene moiety enhances its reactivity and potential utility in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 9,9-dimethylacridine and 1-bromonaphthalene.
Coupling Reaction: The naphthalene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for controlled bromination and coupling reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further functionalization can be achieved through coupling reactions with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Acridines: Products with different functional groups replacing the bromine atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced aromaticity or additional hydrogen atoms.
科学研究应用
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicinal Chemistry: Explored as a scaffold for the development of new pharmaceuticals.
作用机制
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine depends on its specific application:
Biological Activity: The compound may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells.
Material Science: In electronic applications, it may facilitate charge transfer and improve the efficiency of devices like LEDs.
相似化合物的比较
Similar Compounds
9,9-Dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine: Lacks the bromine atoms, leading to different reactivity and applications.
2,7-Dibromo-9,9-dimethylacridine:
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine is unique due to the combination of bromine atoms and a naphthalene moiety, which enhances its reactivity and potential utility in various fields. This combination allows for diverse chemical modifications and applications that are not possible with simpler acridine derivatives.
属性
分子式 |
C25H19Br2N |
|---|---|
分子量 |
493.2 g/mol |
IUPAC 名称 |
2,7-dibromo-9,9-dimethyl-10-naphthalen-1-ylacridine |
InChI |
InChI=1S/C25H19Br2N/c1-25(2)20-14-17(26)10-12-23(20)28(24-13-11-18(27)15-21(24)25)22-9-5-7-16-6-3-4-8-19(16)22/h3-15H,1-2H3 |
InChI 键 |
BVQROECRYLQXGN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=CC5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


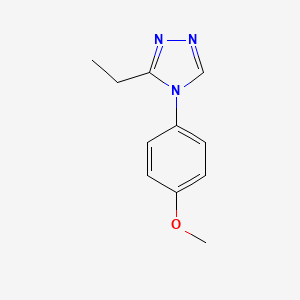

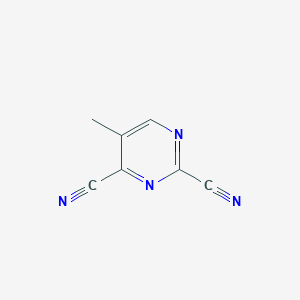
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
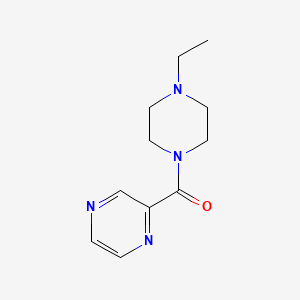
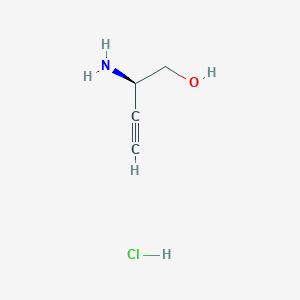

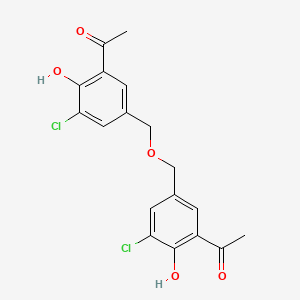
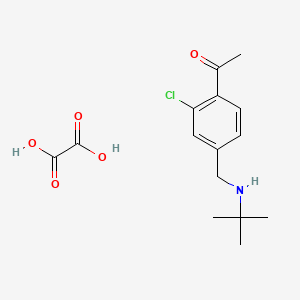
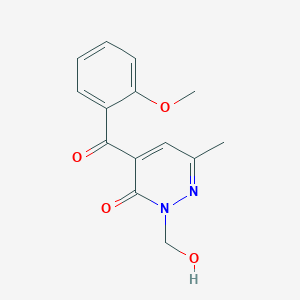

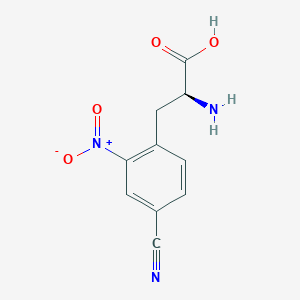
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
